molecular formula C5H8O2S2 B087857 1,2-Dithiane-3-carboxylic acid CAS No. 14091-98-6

1,2-Dithiane-3-carboxylic acid

Cat. No.: B087857
CAS No.: 14091-98-6
M. Wt: 164.3 g/mol
InChI Key: JYWJCVNSTMEANR-UHFFFAOYSA-N
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Description

1,2-Dithiane-3-carboxylic acid is an organic compound with the molecular formula C5H8O2S2. It is a member of the dithiane family, which are cyclic sulfur-containing compounds. This compound is characterized by a six-membered ring containing two sulfur atoms and a carboxylic acid group attached to the third carbon atom. It is known for its stability and unique chemical properties, making it a valuable compound in various chemical reactions and applications.

Mechanism of Action

Target of Action

1,2-Dithiane-3-carboxylic acid, also known as α-Lipoic acid (ALA), is a naturally occurring compound that has an asymmetric carbon atom existing in both R- and S- forms . The primary targets of ALA are the proteins involved in its transfer, biotransformation, and activity . These proteins play crucial roles in various biochemical processes, including antioxidant activity, co-enzyme activity, and signal transduction .

Mode of Action

ALA interacts with its targets primarily through its antioxidant and non-antioxidant characteristics . It has the ability to regenerate other antioxidants, exhibit co-enzyme activity, and participate in signal transduction by implication in various pathways . Under light irradiation, a dithiane 2-carboxylic acid generates a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors .

Pharmacokinetics

The pharmacokinetics of ALA involves its absorption, distribution, metabolism, and excretion . ALA synthesis takes place in the heart, liver, and testis . These organs seem to provide very little ala into the blood circulation . Thus, dietary supplements are usually the primary sources of ALA . S-Methylation of the sulhydryls and S-oxidation to sulfoxides and sulfones lead to loss of activity and enhance renal elimination .

Result of Action

The molecular and cellular effects of ALA’s action are primarily due to its antioxidant and non-antioxidant characteristics . It has the ability to regenerate other antioxidants, exhibit co-enzyme activity, and participate in signal transduction by implication in various pathways . This results in the maintenance of intestinal homeostasis and impacts liver metabolism and the immune response .

Action Environment

The action, efficacy, and stability of ALA can be influenced by various environmental factors. For instance, the compound is slightly miscible with water , which can affect its bioavailability and action. Furthermore, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dithiane-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,2-ethanedithiol with a suitable carbonyl compound in the presence of a Brönsted or Lewis acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired dithiane derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dithiane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atoms and the carboxylic acid group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted dithiane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dithiane-3-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In organic synthesis, this compound is used as a protecting group for carbonyl compounds. Its stability under various reaction conditions makes it an ideal choice for protecting sensitive functional groups during multi-step synthesis .

Biology and Medicine: The compound’s unique chemical properties have led to its exploration in the development of pharmaceuticals and biologically active molecules. It has been investigated for its potential use in drug design and as a building block for bioactive compounds .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

    1,3-Dithiane: Another member of the dithiane family, 1,3-dithiane, is commonly used as a protecting group for carbonyl compounds.

    1,4-Dithiane: This compound contains two thioether groups and is structurally different from 1,2-dithiane-3-carboxylic acid.

Uniqueness: this compound is unique due to the presence of both sulfur atoms and a carboxylic acid group in its structure. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

dithiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWJCVNSTMEANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339939
Record name 1,2-Dithiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-98-6
Record name 1,2-Dithiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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